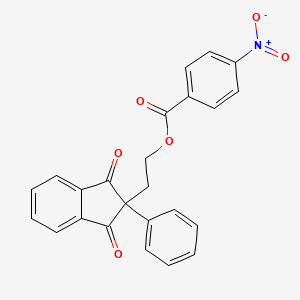
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate is a chemical compound of interest due to its structural complexity and potential for varied applications in organic chemistry and material science. Its synthesis and properties are key areas of study to understand its behavior and potential uses.
Synthesis Analysis
The synthesis of related compounds often involves cascade reactions, such as the aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation processes. These methods yield compounds with complex structures, including nitrobenzoate groups, indicative of the potential synthesis pathways for the compound (Choi & Kim, 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, is a common approach to understanding the crystal structure of such compounds. For example, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate has been studied for its crystal structure, highlighting the importance of hydrogen bonds in the crystal packing of these compounds (Yeong et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with nitrobenzoate groups include cyclization and reactions with maleic anhydride to form corresponding maleic acid monoamides, showcasing the chemical versatility and reactivity of these molecules (Kolyamshin et al., 2021).
Physical Properties Analysis
The physical properties of compounds like 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate can be inferred from studies on similar molecules, where hydrogen bonding plays a crucial role in determining their solid-state structure and properties (Sonar et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be analyzed through reactions with other compounds, revealing insights into the functional groups' behavior and the compound's overall chemical behavior. For instance, reactions with potassium 4-aminobenzoate and subsequent processes demonstrate the compound's functional versatility (Kolyamshin et al., 2021).
科学的研究の応用
Sulfhydryl Group Determination
G. Ellman (1959) described a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, including blood. This research emphasizes the importance of aromatic compounds in biochemistry, particularly in understanding the behavior of sulfhydryl groups in various biological contexts (Ellman, 1959).
Functionalization of Nitrobenzodioxoles
The study by Ouassila Amiri-Attou et al. (2005) on the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols highlights the chemical versatility of nitrobenzo derivatives, which may include compounds similar to 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate in their reaction mechanisms or applications (Amiri-Attou, Terme, & Vanelle, 2005).
Isoxazole Synthesis
V. Paradkar et al. (1993) researched the reaction of β-keto ethyleneacetals with hydroxylamine, leading to isoxazole synthesis. This process, involving compounds structurally related to 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate, provides insights into synthetic pathways for creating complex organic structures (Paradkar, Latham, & Krishnaswami, 1993).
Nitrooxy-Derivative of Aspirin
A. Foppoli et al. (2004) studied NCX4016, a nitrooxy-derivative of aspirin, showcasing the potential of nitrooxy derivatives in pharmaceutical applications. This is relevant to the understanding of similar nitro derivatives, like 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate, in medicinal chemistry (Foppoli et al., 2004).
HIV-1 Reverse Transcriptase Inhibitors
The research by G. De Martino et al. (2005) on 1-[2-(Diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles as HIV-1 non-nucleoside reverse transcriptase inhibitors underlines the pharmaceutical significance of nitro derivatives. This work could guide further exploration into similar compounds like 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate (De Martino et al., 2005).
Fluorescent Nitrobenzoyl Polythiophenes
E. C. Coelho et al. (2015) synthesized fluorescent nitrobenzoyl polythiophenes, demonstrating the use of nitrobenzoyl derivatives in creating fluorescent materials. This could suggest similar applications for 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate in materials science (Coelho, Nascimento, Ribeiro, & Navarro, 2015).
Profluorescent Nitroxides as Polymer Sensors
J. Blinco et al. (2008) developed profluorescent nitroxides to sense radical-mediated damage in polymers. This research could inform similar uses for 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate in polymer science, especially in monitoring and mitigating oxidative damage (Blinco et al., 2008).
Mercury Ion Sensing
The study by Yi-Bin Ruan et al. (2011) on a triazole-linked NBD as a selective sensor for mercury ions in aqueous solutions illustrates the potential of nitrobenzo derivatives in environmental monitoring and analytical chemistry. This could hint at similar sensing applications for 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate (Ruan, Maisonneuve, & Xie, 2011).
Mesomorphic Properties in Liquid Crystals
H. Sugiura et al. (1991) explored the thermal properties of nitrobenzoyloxy benzoates, revealing their potential in liquid crystal technology. Such research can provide insights into the applications of similar nitrobenzoyl compounds in the development of advanced materials (Sugiura, Saklrai, Masuda, Takeda, Kusabayashi, & Takenaka, 1991).
作用機序
The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information or specific studies on this compound, it’s difficult to predict its mechanism of action .
将来の方向性
特性
IUPAC Name |
2-(1,3-dioxo-2-phenylinden-2-yl)ethyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c26-21-19-8-4-5-9-20(19)22(27)24(21,17-6-2-1-3-7-17)14-15-31-23(28)16-10-12-18(13-11-16)25(29)30/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBWCSOMIIQRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)
![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)
![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)
![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)
![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)
![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)
![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)
![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)
![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)
![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)

